molecular formula C21H34O2 B091763 Methyl copalate CAS No. 17110-88-2

Methyl copalate

Cat. No. B091763
CAS RN: 17110-88-2
M. Wt: 318.5 g/mol
InChI Key: KYTKOCVFNCZSSC-PSLIWGKLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl copalate is a naturally occurring compound found in various plant species. It is a type of ester that is formed by the reaction of methanol and copal resin. Methyl copalate has gained significant attention in recent years due to its potential applications in scientific research.

Scientific Research Applications

Analytical Chemistry and Quality Control

Methyl copalate has been used in quantitative Gas Chromatography-Flame Ionization Detection (GC-FID) as an external standard for the analysis of methylated copaiba oils. The method demonstrated excellent linearity and reproducibility, making it suitable for the classification and quality control of commercial samples of these oils (Tappin et al., 2004).

Art Conservation

In art conservation, methyl copalate is a significant component of Manila copal, a natural resin once used in varnishes for artworks. Studies have utilized analytical pyrolysis and other methods to characterize the aging behavior of Manila copal and other resins, understanding their composition and the effects of aging on their chemical structure (Scalarone et al., 2003).

Medicinal and Biological Properties

Methyl copalate has shown potential in medicinal research due to its biological activities. It was found to demonstrate significant activity against Leishmania amazonensis, a causative agent of leishmaniasis, a neglected tropical disease. The compound induced ultrastructural changes and targeted specific organelles of the protozoan, pointing to its potential as a lead compound for developing new antileishmanial drugs (dos Santos et al., 2013).

Chemical Characterization in Varnishes

Methyl copalate has also been identified in the study of varnishes used in violins. Pyrolysis coupled with gas chromatography and mass spectrometry was used to identify chemical markers of each resin in the varnishes. This technique is sensitive and selective and requires only a small quantity of sample without the need for chemical treatments (Chiavari et al., 2008).

properties

CAS RN

17110-88-2

Product Name

Methyl copalate

Molecular Formula

C21H34O2

Molecular Weight

318.5 g/mol

IUPAC Name

methyl (E)-5-[(1R,4aR,8aR)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoate

InChI

InChI=1S/C21H34O2/c1-15(14-19(22)23-6)8-10-17-16(2)9-11-18-20(3,4)12-7-13-21(17,18)5/h14,17-18H,2,7-13H2,1,3-6H3/b15-14+/t17-,18-,21+/m1/s1

InChI Key

KYTKOCVFNCZSSC-PSLIWGKLSA-N

Isomeric SMILES

C/C(=C\C(=O)OC)/CC[C@@H]1C(=C)CC[C@H]2[C@]1(CCCC2(C)C)C

SMILES

CC(=CC(=O)OC)CCC1C(=C)CCC2C1(CCCC2(C)C)C

Canonical SMILES

CC(=CC(=O)OC)CCC1C(=C)CCC2C1(CCCC2(C)C)C

synonyms

(2E)-5-[(1R)-1,2,3,4,4aβ,5,6,7,8,8a-Decahydro-5,5,8aα-trimethyl-2-methylenenaphthalen-1α-yl]-3-methyl-2-pentenoic acid methyl ester

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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